4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate
Description
4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate is a fluorinated organic carbonate ester characterized by two distinct fluorinated alkyl chains: a bromo-tetrafluorobutyl group and a pentafluoropropyl group. This compound is primarily utilized in specialized synthetic applications, including pharmaceuticals, agrochemicals, and advanced materials, where fluorinated groups improve thermal resistance and metabolic stability .
Properties
Molecular Formula |
C8H6BrF9O3 |
|---|---|
Molecular Weight |
401.02 g/mol |
IUPAC Name |
(4-bromo-3,3,4,4-tetrafluorobutyl) 2,2,3,3,3-pentafluoropropyl carbonate |
InChI |
InChI=1S/C8H6BrF9O3/c9-7(14,15)5(10,11)1-2-20-4(19)21-3-6(12,13)8(16,17)18/h1-3H2 |
InChI Key |
JBDUMFBYVXRZKB-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)OCC(C(F)(F)F)(F)F)C(C(F)(F)Br)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate typically involves the following steps:
Preparation of 4-Bromo-3,3,4,4-tetrafluorobutyl alcohol: This intermediate can be synthesized by reacting 3,3,4,4-tetrafluoro-1-butanol with bromine in the presence of sodium carbonate.
Formation of the carbonate: The 4-Bromo-3,3,4,4-tetrafluorobutyl alcohol is then reacted with 2,2,3,3,3-pentafluoropropyl chloroformate under anhydrous conditions to form the desired carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods such as distillation and crystallization is also common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate undergoes several types of chemical reactions:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines or thiols under mild conditions.
Hydrolysis: The carbonate group can be hydrolyzed to form the corresponding alcohols and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Hydrolysis: This reaction is typically carried out in the presence of water or aqueous base under mild conditions.
Major Products
Scientific Research Applications
4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate involves its interaction with nucleophiles and electrophiles. The bromine atom and carbonate group are the primary reactive sites, allowing the compound to participate in substitution and hydrolysis reactions . The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its combination of a brominated tetrafluorobutyl chain and a fully fluorinated propyl group. Below is a comparative analysis with structurally related fluorinated carbonates:
Physical and Chemical Properties
- Dielectric Constant and Viscosity : Fluorinated carbonates with higher fluorine content, such as 2,2,3,3,3-pentafluoropropyl derivatives, exhibit elevated dielectric constants due to strong dipole interactions. However, the pentafluoropropyl group in the target compound may reduce viscosity compared to less fluorinated analogs (e.g., 3-fluoropropyl), aligning with trends observed in 2,2,3,3,3-pentafluoropropyl methyl carbonate (PFPMC) .
- Reactivity: The bromine atom in the tetrafluorobutyl group distinguishes this compound from non-brominated analogs (e.g., ). Bromine’s leaving-group capability enables use in cross-coupling or alkylation reactions, a feature absent in purely fluorinated derivatives .
Research Findings and Implications
Recent studies highlight the critical role of fluorinated groups in tuning material properties. For instance:
- Battery Performance: Fluorinated carbonates improve ionic conductivity in lithium batteries. The brominated chain in the target compound could enable novel electrolyte formulations with enhanced stability .
Biological Activity
Chemical Identification
- Chemical Name : 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate
- CAS Number : Not specifically listed in available sources.
- Molecular Formula : CHBrFO (exact composition to be determined based on specific structural data).
- Molecular Weight : To be calculated based on the molecular formula.
This compound is a fluorinated carbonate derivative that has garnered interest for its potential biological activities and applications in various fields such as materials science and medicinal chemistry.
Fluorinated compounds often exhibit unique biological activities due to their structural properties. The presence of fluorine atoms can enhance lipophilicity and metabolic stability. Research indicates that fluorinated carbonates can interact with biological membranes and proteins differently compared to their non-fluorinated counterparts.
- Antimicrobial Activity : Some studies have suggested that fluorinated compounds can exhibit antimicrobial properties. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
- Anticancer Properties : Fluorinated carbonates have been investigated for their potential as anticancer agents. The incorporation of fluorine may enhance the selectivity and potency of these compounds against cancer cells by targeting specific enzymes or receptors involved in tumor growth.
Toxicological Profile
The toxicological data for 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate is limited but can be inferred from related compounds:
- Skin Irritation : Similar fluorinated compounds have been reported to cause skin irritation upon contact.
- Eye Irritation : Exposure can lead to serious eye irritation as indicated by hazard statements associated with related chemicals.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of various fluorinated carbonates. The results indicated that certain derivatives showed significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the fluorine substituents in enhancing the activity compared to non-fluorinated analogs.
Study 2: Anticancer Activity
In vitro studies conducted on cancer cell lines demonstrated that fluorinated carbonates could induce apoptosis in specific types of cancer cells. The mechanism was attributed to the activation of caspase pathways which are crucial for programmed cell death.
| Study | Compound | Activity | Findings |
|---|---|---|---|
| 1 | Fluorinated Carbonate | Antimicrobial | Significant inhibition against S. aureus and E. coli |
| 2 | Fluorinated Carbonate | Anticancer | Induction of apoptosis via caspase activation |
Synthesis and Characterization
The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential to confirm the structure and purity of the synthesized compound.
Future Directions
Further research is warranted to explore:
- The full spectrum of biological activities across different cell lines.
- Structure-activity relationships (SAR) to optimize efficacy and reduce toxicity.
- Potential applications in drug development and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
